![molecular formula C21H17N5OS B2494439 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852372-29-3](/img/structure/B2494439.png)
1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H17N5OS and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Nitrogen/Sulfur Heterocycles
A study by Boraei et al. (2020) describes the synthesis of nitrogen and sulfur heterocyclic systems, linking indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids. This synthesis approach could potentially be applicable to the compound , considering its structural similarity (Boraei, Sarhan, Yousuf, & Barakat, 2020).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) researched derivatives of 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine, finding that structural variations on the phenyl moiety influenced biological properties towards antiviral or antitumoral activity. This suggests potential applications in antiviral and cancer research for similar compounds (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Antimicrobial Applications
Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolothiadiazine derivatives as novel antimicrobial agents. These compounds, due to their structural similarity, might hint at antimicrobial applications for the compound (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Synthesis and Transformation of Triazoles
Pokhodylo et al. (2009) discussed the synthesis and transformations of 1,2,3-triazole derivatives, which might provide insights into the synthetic pathways and potential applications for similar triazole-containing compounds (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Cholinesterase Inhibitors
Mohsen (2012) synthesized 1,2,4-triazole and triazolothiadiazines derivatives as cholinesterase inhibitors, indicating possible applications in treating conditions like Alzheimer's disease (Mohsen, 2012).
Novel Synthesis Approaches
Salem et al. (2016) reported on the synthesis of novel triazolothiadiazine derivatives, highlighting innovative synthetic methods that could be relevant for producing similar compounds (Salem, Darweesh, Farag, & Elwahy, 2016).
Potential Anticancer Agents
Rashed, Nemr, and El Ashry (1993) synthesized derivatives of 1,2,4-triazolo[4′,3′:2,3][1,2,4]triazino[5,6-b]indole, indicating the potential of such compounds in anticancer research (Rashed, Nemr, & El Ashry, 1993).
Anticonvulsant Evaluation
Ahuja and Siddiqui (2014) synthesized indole C-3 substituted triazine derivatives and evaluated them as anticonvulsant agents, providing a potential application for similar structures (Ahuja & Siddiqui, 2014).
Anticancer Activity of Triazolothiadiazines
Arandkar and Vedula (2018) conducted an expeditious synthesis of triazolothiadiazine derivatives with notable in vitro anticancer activity, suggesting a research avenue for similar compounds (Arandkar & Vedula, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-20(25-13-12-15-6-4-5-9-17(15)25)14-28-19-11-10-18-22-23-21(26(18)24-19)16-7-2-1-3-8-16/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNRORYCJVMUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
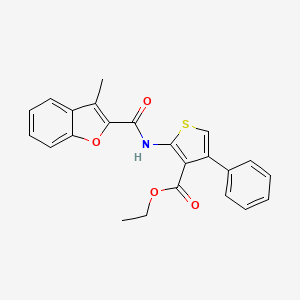
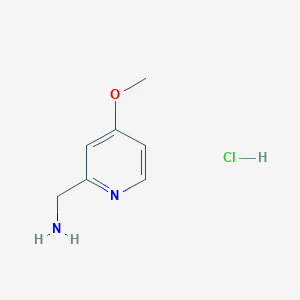
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)
![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)
![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)
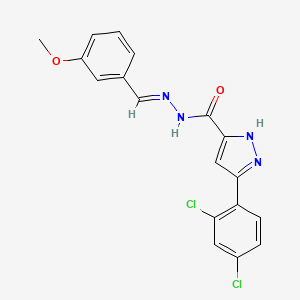
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)
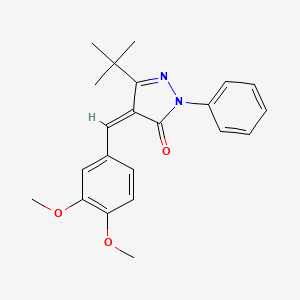
![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)
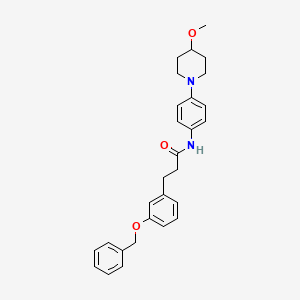
![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)
